molecular formula C11H9NO2S B14669169 3-(Phenylsulfonyl)pyridine CAS No. 39574-18-0

3-(Phenylsulfonyl)pyridine

Cat. No.: B14669169
CAS No.: 39574-18-0
M. Wt: 219.26 g/mol
InChI Key: NYZBLZYFGKRZOL-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a phenylsulfonyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both the pyridine and phenylsulfonyl moieties allows for diverse chemical transformations and applications in medicinal, agricultural, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. This method employs a redox-neutral dearomatization-rearomatization strategy, which includes a tandem dearomative cycloaddition/hydrogen-evolution electrooxidative C–H sulfonation followed by acid-promoted rearomatization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures such as the one-pot synthesis of meta-sulfonated pyridines. These methods are designed to be efficient and compatible with large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(Phenylsulfonyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)pyridine involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfonyl)thiophene
  • 3-(Phenylsulfonyl)benzene
  • 3-(Phenylsulfonyl)pyrrole

Uniqueness

3-(Phenylsulfonyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other similar compounds. The nitrogen atom in the pyridine ring enhances its ability to participate in coordination chemistry and increases its reactivity in various chemical transformations .

Properties

CAS No.

39574-18-0

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

3-(benzenesulfonyl)pyridine

InChI

InChI=1S/C11H9NO2S/c13-15(14,10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H

InChI Key

NYZBLZYFGKRZOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC=C2

Origin of Product

United States

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